![molecular formula C12H13F3N4O B2415769 (E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one CAS No. 691858-24-9](/img/structure/B2415769.png)

(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

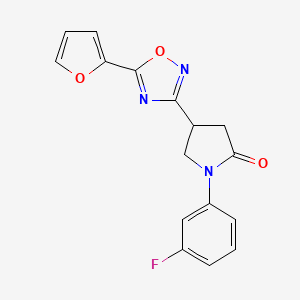

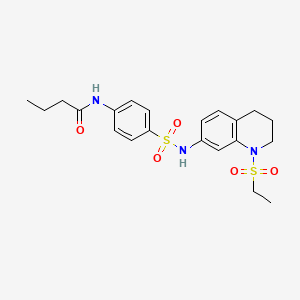

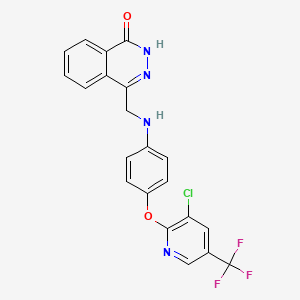

The compound appears to contain a piperazine ring and a pyrimidine ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through cyclization of 1,2-diamine derivatives , and the formation of the pyrimidine ring. The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine and pyrimidine rings, along with the trifluoro and buten-2-one groups. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. Piperazine and pyrimidine rings are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperazine ring often have high thermal stability and good resistance to oxidation and hydrolysis .Scientific Research Applications

Synthesis and Application in Drug Development

(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one is a versatile chemical compound used in the synthesis of various pharmaceuticals. It serves as a building block for the preparation of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. This chemistry has been demonstrated in the synthesis of COX-2 selective, nonsteroidal anti-inflammatory drugs like Celebrex® (celecoxib) (Sommer et al., 2017).

Role in Synthesis of Neuroleptic Agents

This compound plays a significant role in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. These agents are part of pharmaceuticals containing a 4,4-bis(p-fluorophenyl)butyl group linked to nitrogen atoms of moieties like pyrrolidine, piperidine, or piperazine (Botteghi et al., 2001).

Antineoplastic Applications

In the field of cancer treatment, it is used in the metabolism study of antineoplastic tyrosine kinase inhibitors like flumatinib, which is in clinical trials for chronic myelogenous leukemia (CML). The compound's metabolites, including products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, have been identified in CML patients (Gong et al., 2010).

Antitumor and Antimicrobial Activities

Its derivatives have been synthesized and evaluated for cytotoxic activity against tumor cell lines and in vivo antitumor activity, demonstrating significant potency in certain cases (Naito et al., 2005). Additionally, the compound's derivatives, like 2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, have shown high antimicrobial activity (Yurttaş et al., 2016).

Soluble Epoxide Hydrolase Inhibition

It has been used in the discovery of soluble epoxide hydrolase inhibitors, which are vital for investigating various disease models. Such inhibitors have shown robust effects on serum biomarkers, indicating their potential in therapeutic applications (Thalji et al., 2013).

Future Directions

properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(4-pyrimidin-2-ylpiperazin-1-yl)but-3-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N4O/c13-12(14,15)10(20)2-5-18-6-8-19(9-7-18)11-16-3-1-4-17-11/h1-5H,6-9H2/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDLKLHBYLZKDJ-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=CC(=O)C(F)(F)F)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C/C(=O)C(F)(F)F)C2=NC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2415687.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)

![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)

![N-(benzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2415698.png)

![5-bromo-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2415702.png)